molecular formula C11H8ClN3O2 B2944729 N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 371125-44-9

N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No.: B2944729
CAS No.: 371125-44-9
M. Wt: 249.65
InChI Key: FNSAPPHWJBMVBE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a pyridazine derivative characterized by a 6-oxo group on the pyridazine ring and a carboxamide moiety at position 2. The amide nitrogen is substituted with a 2-chlorophenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-7-3-1-2-4-8(7)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAPPHWJBMVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331751
Record name N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371125-44-9
Record name N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with diethyl oxalate under basic conditions to yield the desired pyridazine derivative. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized pyridazine derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Pyridazine vs. Pyridine Derivatives

The compound 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5) shares a carboxamide group and halogenated aryl substituents but differs in its core structure (pyridine vs. pyridazine).

Triarylmethane Derivatives

Compounds such as N-[(2-chlorophenyl)diphenylmethyl]aniline (T109) from feature a 2-chlorophenyl group but lack the pyridazine-carboxamide scaffold. The diphenylmethyl group in T109 introduces significant steric bulk, which may reduce solubility compared to the planar pyridazine system in the target compound .

Physicochemical Properties

Melting Points

  • N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide : Melting point data is unavailable in the evidence, but pyridazine derivatives typically exhibit higher melting points (>150°C) due to hydrogen bonding.
  • T109 (N-[(2-chlorophenyl)diphenylmethyl]aniline): Melts at 131.4°C (ethanol) or 121°C (benzene), reflecting the influence of solvent polarity on crystallinity .
  • CAS 338977-82-5: No melting point is provided, but trifluoromethyl and difluorophenyl groups likely lower melting points due to increased hydrophobicity .

Molecular Weight and Solubility

  • The target compound’s molecular weight is estimated at ~280 g/mol (assuming C₁₁H₈ClN₃O₂).
  • CAS 338977-82-5 (C₂₀H₁₂ClF₅N₂O₂) has a higher molecular weight (442.8 g/mol), with trifluoromethyl groups reducing aqueous solubility compared to the target compound .

Data Table: Key Structural and Physical Comparisons

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
This compound Pyridazine ~280 2-chlorophenyl, carboxamide N/A
T109 () Triarylmethane 374.9 2-chlorophenyl, diphenylmethyl 131.4 (ethanol)
CAS 338977-82-5 () Pyridine 442.8 2,4-difluorophenyl, trifluoromethyl N/A

Research Implications and Limitations

The absence of direct pharmacological data for this compound necessitates reliance on structural analogs. Computational modeling (e.g., AutoDock Vina) could bridge this gap by predicting binding modes against therapeutic targets . However, discrepancies in core structures (e.g., pyridazine vs. pyridine) limit extrapolations, underscoring the need for targeted synthesis and assay validation.

Biological Activity

N-(2-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a pyridazine ring with a carboxamide group, which contributes to its chemical reactivity and biological properties. The presence of the 2-chlorophenyl group enhances its structural diversity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor , binding to active sites and modulating enzymatic activity. This interaction can lead to various physiological effects, including anti-inflammatory and anticancer activities .

1. Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential as an inhibitor of alkaline ceramidases, which are implicated in cancer progression .

2. Anti-inflammatory Effects

Pyridazine derivatives have shown promise in reducing inflammation. Some studies report that related compounds exhibit significant inhibitory activity against interleukin-β (IL-β) production in human cells, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through pathways involving ceramidase inhibition and modulation of sphingolipid metabolism .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of alkaline ceramidases
Anti-inflammatoryInhibition of IL-β production
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated that it effectively reduced cell viability in human neuroblastoma SH-SY5Y cells. The compound showed a dose-dependent response, indicating potential for further development as a therapeutic agent against neuroblastoma .

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